Isopropyl 2-methylpropanoate, also known as isobutyric acid isopropyl ester or 1-methylethyl 2-methylpropanoate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isopropyl 2-methylpropanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, isopropyl 2-methylpropanoate is primarily located in the cytoplasm. Isopropyl 2-methylpropanoate is a sweet, citrus, and fruity tasting compound that can be found in pineapple. This makes isopropyl 2-methylpropanoate a potential biomarker for the consumption of this food product.
Isopropyl isobutyrate
CAS No.: 617-50-5
Cat. No.: VC3714446
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617-50-5 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | propan-2-yl 2-methylpropanoate |
| Standard InChI | InChI=1S/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3 |
| Standard InChI Key | WVRPFQGZHKZCEB-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)OC(C)C |
| Canonical SMILES | CC(C)C(=O)OC(C)C |
Introduction
Physical and Chemical Properties
Basic Physical Properties
Isopropyl isobutyrate exhibits distinct physical properties that are important for understanding its behavior in various applications and environmental conditions. The compound exists as a colorless liquid under standard conditions and demonstrates specific characteristics that determine its handling, storage, and application requirements.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | - |
| Molecular Weight | 130.1849 | g/mol |
| CAS Number | 617-50-5 | - |
| EINECS | 210-517-5 | - |
| Density | 0.877 | g/cm³ |
| Boiling Point | 122.4 | °C at 760 mmHg |
| Refractive Index | 1.402 | - |
| Flash Point | 17.6 | °C |
| Vapor Pressure | 14 | mmHg at 25°C |
The compound has a relatively low density of 0.877 g/cm³, making it less dense than water . This property is significant for applications involving liquid-liquid separation processes. Its boiling point of 122.4°C at atmospheric pressure indicates moderate volatility, which affects its behavior in various industrial applications and formulations .
Chemical Reactivity and Stability
Isopropyl isobutyrate demonstrates chemical stability under standard laboratory conditions but can undergo various reactions typical of esters. The compound can participate in hydrolysis reactions in the presence of acids, bases, or specific enzymes, leading to the formation of isobutyric acid and isopropanol.
Under certain conditions, isopropyl isobutyrate can undergo transesterification reactions with other alcohols, resulting in the exchange of the isopropyl group. Additionally, the compound can be involved in oxidation reactions, particularly at elevated temperatures. These reactive properties are important considerations for its handling, storage, and application in various chemical processes.
Nomenclature and Structural Identification
Isopropyl isobutyrate is known by several alternative names in scientific literature and commercial settings. These synonyms include iso-PROPYL-iso-BUTYRATE, isobutyric acid isopropyl ester, and propan-2-yl 2-methylpropanoate . The systematic IUPAC name for this compound is propan-2-yl 2-methylpropanoate, which precisely describes its chemical structure.
The structural identification of isopropyl isobutyrate can be represented using the InChI notation: InChI=1/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3 . This notation provides a standardized representation of the compound's molecular structure, facilitating its identification in chemical databases and literature.
Molecular Structure and Bonding
Structural Configuration
Isopropyl isobutyrate consists of an isobutyrate group (2-methylpropanoate) connected to an isopropyl group (propan-2-yl) through an ester linkage. The central ester linkage contains a carbonyl group (C=O) connected to an oxygen atom, which is further bonded to the isopropyl portion of the molecule.
The isobutyrate portion of the molecule contains a branched carbon chain with a methyl group branching from the alpha carbon. This branched structure contributes to the compound's physical properties and reactivity patterns. The isopropyl group consists of a central carbon atom bonded to two methyl groups and the ester oxygen.
Electronic Structure and Bonding
The electronic structure of isopropyl isobutyrate is characterized by the presence of polar covalent bonds, particularly in the ester functional group. The carbonyl group (C=O) exhibits a significant dipole moment due to the electronegativity difference between carbon and oxygen atoms. This polarity influences the compound's interactions with other molecules and its solubility in various solvents.
Biochemical Analysis and Mechanisms
Interaction with Biological Systems
Isopropyl isobutyrate interacts with biological systems in several notable ways. Research has identified this compound as electroantennographic detection (EAD) active, indicating its ability to interact with specialized sensory receptors. Particularly significant is its interaction with the olfactory receptors of the West Indian fruit fly, where it acts as an attractant.
The compound's ability to interact with olfactory receptors suggests potential applications in pest management strategies and insect behavior studies. These interactions involve complex biochemical pathways associated with olfactory signal transduction in insect sensory systems.
Enzymatic Interactions
In biochemical environments, isopropyl isobutyrate primarily serves as a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds. These enzymes break down the compound into its constituent parts: isobutyric acid and isopropanol. This enzymatic breakdown represents a critical aspect of the compound's metabolism in biological systems.
The interaction between isopropyl isobutyrate and esterases is influenced by several factors, including enzyme specificity, pH, temperature, and the presence of cofactors or inhibitors. Understanding these interactions is essential for predicting the compound's behavior in biological environments and its potential effects on cellular processes.
Cellular Effects and Molecular Mechanisms
At the cellular level, isopropyl isobutyrate can influence various processes, including cell signaling pathways, gene expression patterns, and metabolic activities. Research has demonstrated that the compound affects the expression of genes involved in lipid metabolism and energy production, suggesting its potential role in modulating cellular energetics.
The molecular mechanisms underlying these effects involve interactions with specific receptors and regulatory proteins. Isopropyl isobutyrate can act as an enzyme inhibitor or activator depending on the biochemical context, thereby affecting various metabolic pathways and cellular functions. For example, it may inhibit certain esterases, altering the hydrolysis rates of other ester compounds in the cellular environment.
Applications and Uses
Industrial Applications
Isopropyl isobutyrate finds primary application as a solvent in various industrial formulations. Its favorable properties, including low volatility and good solvency characteristics, make it suitable for use in coatings, adhesives, and specialized chemical preparations. The compound's moderate boiling point and vapor pressure contribute to its effectiveness in formulations where controlled evaporation rates are desired.
In industrial settings, isopropyl isobutyrate serves as a component in specialty chemical preparations, where its solvent properties facilitate the dissolution and processing of various compounds. Its relatively low flash point of 17.6°C necessitates appropriate safety measures during handling and storage .
Research Applications
In research environments, isopropyl isobutyrate serves as a model compound for studying ester chemistry, reaction mechanisms, and biochemical interactions. Its well-defined structure and reactivity patterns make it valuable for investigating fundamental chemical principles and developing new synthetic methodologies.
The compound's interactions with biological systems, particularly its effects on gene expression and cellular metabolism, present opportunities for research in biochemistry and molecular biology. These investigations may lead to new insights into cellular regulatory mechanisms and potential applications in biotechnology.
Synthesis and Preparation Methods
Traditional Synthesis Approaches
Traditional methods for synthesizing isopropyl isobutyrate typically involved either the preparation of isobutyryl chloride or direct esterification of isobutyric acid using strong inorganic acid catalysts . These conventional approaches presented several challenges, including complex isolation procedures and the generation of byproducts requiring additional purification steps.
The direct esterification method involves the reaction between isobutyric acid and isopropyl alcohol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. This reaction proceeds through an equilibrium process that requires the removal of water to drive the reaction toward completion, often achieved through azeotropic distillation or the use of drying agents.
Modern Synthetic Methods
Modern approaches to isopropyl isobutyrate synthesis focus on improving reaction efficiency, reducing environmental impact, and enhancing product purity. A significant advancement in this area involves the use of alkaline catalysts in place of traditional acid catalysts . This approach offers several advantages, including simplified product isolation and reduced formation of byproducts.
One innovative method involves reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione or specific keto esters with isopropyl alcohol in the presence of a small amount of strong alkaline catalyst, such as an alkali metal base or metal alcoholate . This process demonstrates improved atom economy, producing two moles of isobutyrate esters for each mole of reactant used, compared to traditional methods that yield only one mole of ester per mole of starting material .
The reaction methodology can be represented as:
Where R-OH represents isopropyl alcohol in this specific case.
Process Optimization and Catalyst Selection
The selection of appropriate catalysts significantly influences the efficiency and selectivity of isopropyl isobutyrate synthesis. Alkaline catalysts such as alkali metal bases or metal alcoholates have demonstrated effectiveness in modern synthetic approaches . These catalysts can be introduced either all at once or in portions, depending on the specific reaction conditions and optimization requirements.
Process optimization considerations include reaction temperature, reactant ratios, catalyst concentration, and reaction time. These parameters must be carefully controlled to maximize yield and product purity while minimizing the formation of unwanted byproducts. The simplified isolation process associated with alkaline-catalyzed reactions represents a significant advantage, as only the small amount of alkaline catalyst must be neutralized .
Reaction Mechanisms and Chemical Behavior
Oxidation Reactions
Although the search results focus primarily on methyl isobutyrate rather than isopropyl isobutyrate, the oxidation mechanisms provide valuable insights into the reactivity patterns of isobutyrate esters in general. The autoxidation of isobutyrate esters occurs through a radical mechanism, with oxygen initially attacking the hydrogen at the α-position relative to the carboalkoxy group .
In the case of methyl isobutyrate, this oxidation process leads to the formation of α-carboalkoxyisopropoxy radicals through conventional oxygen oxidation mechanisms . The subsequent reaction pathways involve either hydrogen abstraction reactions or β-cleavage decomposition reactions, the relative rates of which determine the distribution of oxidation products.
Thermal Decomposition and Stability
The thermal behavior of isopropyl isobutyrate influences its stability during storage, handling, and application in high-temperature processes. While specific data for isopropyl isobutyrate is limited in the provided search results, insights can be drawn from related compounds such as methyl isobutyrate.
Thermal decomposition studies of related isobutyrate esters indicate that decomposition reactions become significant at temperatures above 129-150°C . These reactions involve radical formation and subsequent decomposition pathways, including the production of carbon dioxide and simpler organic fragments. The activation energy for the decomposition reaction is typically higher than that for competing hydrogen abstraction reactions, with an energy difference of approximately 5.6 kcal/mol reported for related compounds .
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